molecular formula C18H18O B8548471 7-(Benzyloxy)-4-methyl-1,2-dihydronaphthalene CAS No. 847585-90-4

7-(Benzyloxy)-4-methyl-1,2-dihydronaphthalene

Cat. No.: B8548471
CAS No.: 847585-90-4
M. Wt: 250.3 g/mol
InChI Key: BLRRBWIUGJBICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-4-methyl-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C18H18O and its molecular weight is 250.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

847585-90-4

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

4-methyl-7-phenylmethoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C18H18O/c1-14-6-5-9-16-12-17(10-11-18(14)16)19-13-15-7-3-2-4-8-15/h2-4,6-8,10-12H,5,9,13H2,1H3

InChI Key

BLRRBWIUGJBICB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the obtained 6-(benzyloxy)-3,4-dihydronaphtalen-1(2H)-one (34.5 g) in tetrahydrofuran (300 mL), methyl magnesium bromide (3M diethyl ether solution, 55 mL) was added at 0° C., followed by stirring at room temperature for 1 hour. The reaction mixture was cooled to 0° C. and poured into ice-saturated aqueous ammonium chloride solution. After adding 2N hydrochloric acid, the mixture was stirred at room temperature for 3 hours. Then, the resultant was extracted with ethyl acetate and the organic layer was successively washed with water and brine, dried and concentrated. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to thereby give the title compound (24.8 g) having the following physical properties.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.